Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH
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Overview
Description
It is a modified form of Leu-enkephalin, which is a five amino acid endogenous peptide that acts as an agonist at opioid receptors . This compound is significant in the study of opioid receptors and their ligands, which play a crucial role in pain management and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-terminally acetylated Leu-enkephalin involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, in this case, L-Tyrosine, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Glycine, Glycine, L-Phenylalanine, D-Leucine) is added one at a time in a specific sequence using coupling reagents.
Acetylation: The N-terminal of the peptide is acetylated to form the final compound.
Industrial Production Methods
Industrial production of peptides like N-terminally acetylated Leu-enkephalin often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-terminally acetylated Leu-enkephalin can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids (L-Tyrosine, Glycine, L-Phenylalanine, D-Leucine).
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Free thiols from disulfide bonds.
Scientific Research Applications
N-terminally acetylated Leu-enkephalin has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in opioid receptor binding and signaling.
Medicine: Explored for its potential in pain management and as a therapeutic agent for opioid-related disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, specifically the delta opioid receptors. This binding triggers a cascade of intracellular signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the signal transduction .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: The unmodified form of the peptide.
Met-enkephalin: Another endogenous opioid peptide with a similar structure.
Dynorphins: A class of opioid peptides with different receptor affinities.
Uniqueness
N-terminally acetylated Leu-enkephalin is unique due to its N-terminal acetylation, which can affect its binding affinity and stability compared to other opioid peptides. This modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties .
Properties
Molecular Formula |
C₃₀H₃₉N₅O₈ |
---|---|
Molecular Weight |
597.66 |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25+/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |
sequence |
One Letter Code: Ac-LYGGLFDL-COOH |
Synonym |
Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |
Origin of Product |
United States |
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